molecular formula C9H11F2NO B3169504 4-(2,2-Difluoroethoxy)-2-methylaniline CAS No. 937602-96-5

4-(2,2-Difluoroethoxy)-2-methylaniline

Cat. No.: B3169504
CAS No.: 937602-96-5
M. Wt: 187.19 g/mol
InChI Key: KXBBHEJLCXNUJC-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-2-methylaniline (CAS 937602-96-5) is an organic compound with the molecular formula C₉H₁₁F₂NO and a molecular weight of 187.19 g/mol . This fluorine-substituted aniline derivative serves as a versatile building block in medicinal chemistry and organic synthesis. The compound features an amine group and a 2,2-difluoroethoxy group attached to a benzene ring, which is also substituted with a methyl group . The difluoroethoxy (OCH₂CF₂) group is a key structural motif that can enhance the lipophilicity and metabolic stability of molecules, making this compound a valuable intermediate in the design of potential pharmaceutical agents . Its primary application is as a precursor in the synthesis of more complex organic molecules. Researchers utilize this aniline in various chemical reactions, including oxidation to form quinone derivatives, reduction of other functional groups, and substitution reactions to introduce diverse functional groups onto the aromatic ring . As a high-purity synthetic intermediate, it is essential for developing compounds in chemistry, biology, and materials science research . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2-difluoroethoxy)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-6-4-7(2-3-8(6)12)13-5-9(10)11/h2-4,9H,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBBHEJLCXNUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 4 2,2 Difluoroethoxy 2 Methylaniline

Reactivity of the Amine Functional Group

The amine group in 4-(2,2-Difluoroethoxy)-2-methylaniline is a primary nucleophilic center, readily participating in a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring: the electron-donating 2-methyl group and the 4-(2,2-difluoroethoxy) group, which exhibits both inductive electron-withdrawing and resonance electron-donating characteristics.

Derivatization Reactions for Analytical and Synthetic Purposes

The primary amine of this compound can be readily derivatized, a common strategy in both analytical chemistry for detection and characterization, and in synthetic chemistry to introduce new functionalities or to protect the amine group.

Acylation: The reaction of this compound with acylating agents such as acetic anhydride (B1165640) leads to the formation of the corresponding N-acetyl derivative. This reaction is typically carried out to protect the amine functionality during subsequent electrophilic aromatic substitution, as the amide group is less activating than the free amine, allowing for more controlled reactions. The reaction proceeds via nucleophilic attack of the aniline (B41778) nitrogen on the carbonyl carbon of the acetic anhydride. google.comgoogle.comgoogleapis.com A general procedure involves reacting the aniline with acetic anhydride, sometimes in the presence of a mild acid catalyst like glacial acetic acid. google.com

Sulfonamidation: The reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields the corresponding sulfonamide. google.com This reaction is fundamental in the synthesis of various biologically active compounds. The choice of base and solvent can influence the reaction rate and yield. In some cases, the reaction can proceed efficiently without a catalyst, especially with more reactive anilines. chemicalbook.com A patent for the co-production of N-methyl-2-fluoroaniline and crystalline sulfanilamide (B372717) describes a condensation reaction between o-fluoroaniline and p-acetamidobenzenesulfonyl chloride in the presence of an acid-binding agent, which serves as a relevant analogue. google.com

Silylation of the amine group in this compound can be achieved using various silylating agents. This derivatization is often employed to increase the volatility of the compound for gas chromatography-mass spectrometry (GC-MS) analysis or to introduce a bulky protecting group. Common silylating agents include trimethylchlorosilane (TMSCl) and hexamethyldisilazane (B44280) (HMDS). The reaction with TMSCl is typically performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. google.com For sterically hindered anilines, more reactive silylating agents or catalytic methods may be necessary. google.com

Fluoroacylation, such as trifluoroacetylation, can be accomplished by reacting this compound with trifluoroacetic anhydride (TFAA). This derivatization is significant as it can render the amine group more resistant to oxidation and can be a key step in the synthesis of certain pharmaceuticals and agrochemicals. The reaction is generally facile due to the high electrophilicity of the anhydride. A mechanism for trifluoroacetylation involves the transfer of a trifluoroacetyl group from a suitable donor to the amine.

Alkylation and N-Methylation Studies

N-Alkylation: The nitrogen atom of this compound can be alkylated using various alkylating agents. A patented process describes the reaction of the analogous 2-methyl-4-methoxyaniline with 2,6-dimethylcyclohexanone (B152311) in the presence of a palladium on carbon (Pd/C) catalyst to produce a diphenylamine (B1679370) derivative. google.com This reaction, a form of N-alkylation, proceeds at elevated temperatures with the removal of water and hydrogen to drive the reaction to completion, achieving a high conversion rate and selectivity. google.com Another approach involves visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one in the presence of ammonium (B1175870) bromide, offering a metal- and base-free alternative.

N-Methylation: The synthesis of the N-methyl derivative of anilines is a common transformation. A patent for the synthesis of N-methylaniline describes the reaction of aniline with methanol (B129727) in the presence of a specific copper-chromium catalyst. Another patent details a method for preparing N-methylaniline by the reductive N-alkylation of aniline with methanol over a copper-containing catalyst. These methods provide pathways to selectively produce N-methylated anilines, which are important intermediates in various chemical industries.

Oxidative Transformations (e.g., to Quinones)

The oxidation of anilines can lead to a variety of products, including quinone imines. The oxidation of substituted anilines, such as 3-methoxy-4-t-butylaniline and 2,5-dimethoxy-4-t-butylaniline, with oxidizing agents like potassium ferricyanide (B76249) or silver oxide has been shown to produce N-aryl-p-quinone imines. google.com The formation of these products often proceeds through intermediate N-aryl-o-quinone di-imines. google.com The electron-donating substituents on the aniline ring influence the course of the oxidation. For this compound, oxidation would be expected to yield the corresponding quinone or quinone imine derivatives, although specific studies on this compound are not widely reported.

Reactivity of the Difluoroethoxy Moiety

The 1,1-difluoroethoxy group is a significant structural motif in medicinal chemistry, often introduced to modulate the physicochemical properties of a lead compound. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts considerable metabolic stability to the difluoroethoxy moiety. This stability is a key feature, making the group resistant to many common metabolic pathways, thereby enhancing the pharmacokinetic profile of drug candidates.

The 1,1-difluoroethenylidene functionality, a related structure, is recognized as a bioisostere for the carbonyl group in various biologically active compounds. beilstein-journals.org This suggests that the difluoroethoxy group can also serve as a stable surrogate for other functionalities, influencing molecular conformation and electronic properties without being susceptible to degradation.

While the difluoroethoxy group itself is generally inert to further functionalization under standard synthetic conditions, its strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring to which it is attached. The primary route for derivatization of molecules containing this group is typically through reactions on other parts of the molecule, such as the aromatic ring or other existing functional groups.

Aromatic Ring Functionalizations

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic compounds. fiveable.me The regiochemical outcome of EAS reactions on the this compound ring is dictated by the directing effects of the three substituents: the amino group (-NH2), the methyl group (-CH3), and the difluoroethoxy group (-OCHF2).

Amino Group (-NH2): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance.

Methyl Group (-CH3): The methyl group is a weakly activating group and an ortho, para-director through an inductive effect.

Difluoroethoxy Group (-OCHF2): The oxygen atom's lone pairs can be donated to the ring, making it an ortho, para-director. However, the strong electron-withdrawing effect of the two fluorine atoms deactivates the ring towards electrophilic attack.

In this compound, the para position relative to the strongly activating amino group is occupied by the difluoroethoxy group. The ortho positions to the amino group are at C3 and C5. The C2 position is substituted with a methyl group. The most activated positions for electrophilic attack are therefore the positions ortho to the amino group, namely C3 and C5. Steric hindrance from the adjacent methyl and difluoroethoxy groups will influence the accessibility of these sites. The C5 position is generally more favored for substitution due to less steric hindrance compared to the C3 position, which is flanked by both the amino and methyl groups.

In cases where the amine is protonated under strongly acidic conditions, the resulting ammonium group (-NH3+) becomes a meta-director. libretexts.org However, for many electrophilic substitution reactions, the conditions can be controlled to favor substitution on the activated ring.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

PositionActivating/Deactivating GroupsDirecting EffectPredicted Outcome
C3ortho to -NH2, ortho to -CH3ortho, paraPossible, but sterically hindered
C5ortho to -NH2, meta to -CH3ortho, paraMajor Product
C6meta to -NH2, ortho to -OCHF2ortho, paraMinor Product

The introduction of a halogen atom onto the aromatic ring of this compound opens up a vast array of synthetic possibilities through cross-coupling reactions. The Suzuki-Miyaura cross-coupling, in particular, is a powerful method for forming carbon-carbon bonds. mdpi.com

Bromination:

The first step is the regioselective bromination of the aniline derivative. Based on the directing effects discussed previously, bromination is expected to occur preferentially at the C5 position. The synthesis typically involves the protection of the highly reactive amino group as an acetamide (B32628) to moderate its activating effect and prevent side reactions. google.com The subsequent bromination and deprotection would yield 5-bromo-4-(2,2-difluoroethoxy)-2-methylaniline. The bromination of 4-methylaniline to 2-bromo-4-methylaniline (B145976) is a known transformation, highlighting the utility of this approach. echemi.com

Suzuki Cross-Coupling:

The resulting bromo-derivative can then be utilized in palladium-catalyzed Suzuki cross-coupling reactions with various boronic acids to introduce new aryl or vinyl substituents. nih.govresearchgate.net This reaction demonstrates a broad tolerance for different functional groups. nih.govresearchgate.net

Illustrative Reaction Scheme:

Protection: this compound is reacted with acetic anhydride to form N-(4-(2,2-difluoroethoxy)-2-methylphenyl)acetamide.

Bromination: The acetamide is treated with a brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid) to introduce a bromine atom, likely at the 5-position.

Deprotection: Acidic or basic hydrolysis removes the acetyl protecting group to yield 5-bromo-4-(2,2-difluoroethoxy)-2-methylaniline.

Suzuki Coupling: The brominated aniline is reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form the coupled product.

Example of Suzuki Cross-Coupling Conditions:

ComponentExample Reagent/CatalystRole
Aryl Halide5-bromo-4-(2,2-difluoroethoxy)-2-methylanilineSubstrate
Boronic AcidPhenylboronic acidCoupling Partner
CatalystPd(PPh3)4 or Pd(dtbpf)Cl2 mdpi.comCatalyzes C-C bond formation
BaseK3PO4 or Na2CO3 beilstein-journals.orgActivates the boronic acid
SolventDioxane/Water or Toluene/WaterReaction Medium

The Meerwein arylation is an organic reaction that involves the addition of an aryl diazonium salt to an electron-poor alkene, typically catalyzed by a copper salt. wikipedia.org This reaction proceeds via a radical mechanism. wikipedia.org

Aniline derivatives, such as this compound, are ideal starting materials for generating the requisite aryl diazonium salts. The process involves treating the aniline with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) at low temperatures.

Steps for Meerwein Arylation:

Diazotization: this compound is treated with sodium nitrite and a strong acid (e.g., HCl, H2SO4) at 0-5 °C to form the corresponding diazonium salt.

Arylation: The freshly prepared diazonium salt is then added to a solution containing an electron-deficient alkene (e.g., acrylic acid, styrene (B11656), or vinyl acetate) and a copper(I) or copper(II) salt catalyst. wikipedia.orgmdma.ch

The reaction introduces the aryl group from the diazonium salt across the double bond of the alkene. Subsequent elimination of HX (where X is the counterion from the diazonium salt) can lead to the formation of a new C-C double bond, resulting in a substituted styrene or related vinylarene. wikipedia.org The versatility of the Meerwein arylation has been expanded through the use of photocatalysis, which can offer milder reaction conditions. nih.gov

Potential Meerwein Arylation Products:

Alkene SubstrateInitial AdductFinal Product (after elimination)
Acrylonitrile3-(4-(2,2-difluoroethoxy)-2-methylphenyl)-2-chloropropanenitrile3-(4-(2,2-difluoroethoxy)-2-methylphenyl)acrylonitrile
Methyl AcrylateMethyl 3-(4-(2,2-difluoroethoxy)-2-methylphenyl)-2-chloropropanoateMethyl (E)-3-(4-(2,2-difluoroethoxy)-2-methylphenyl)acrylate
Styrene1-(4-(2,2-difluoroethoxy)-2-methylphenyl)-2-chloro-1-phenylethane(E)-1-(4-(2,2-difluoroethoxy)-2-methylphenyl)-2-phenylethene

Recent advancements have also explored metal-free Meerwein arylations and the use of stable arylthianthrenium salts as an alternative to thermally unstable diazonium salts, broadening the scope and applicability of this transformation. nih.gov

Characterization and Analytical Methodologies for 4 2,2 Difluoroethoxy 2 Methylaniline and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation of 4-(2,2-difluoroethoxy)-2-methylaniline. These techniques probe the interaction of the molecule with electromagnetic radiation, revealing information about its mass, the connectivity of its atoms, the types of functional groups present, and its electronic structure.

Mass Spectrometry (LC-MS, GC-MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with chromatographic techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it also serves as an excellent tool for purity assessment.

For this compound, the predicted monoisotopic mass is 187.08087 Da. uni.lu In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Common ionization techniques for aniline (B41778) derivatives include electrospray ionization (ESI) for LC-MS and electron ionization (EI) for GC-MS.

Predicted mass spectrometry data for the protonated molecule [M+H]⁺ and other common adducts of this compound are summarized in the table below. uni.lu The observation of these ions in an experimental spectrum would provide strong evidence for the presence of the compound.

AdductPredicted m/z
[M+H]⁺188.08815
[M+Na]⁺210.07009
[M-H]⁻186.07359
[M+NH₄]⁺205.11469
[M+K]⁺226.04403
[M+H-H₂O]⁺170.07813
[M]⁺187.08032

This data is predicted and sourced from PubChem. uni.lu

In practice, the analysis of aniline derivatives by GC-MS can sometimes be challenging due to their polarity, which may lead to poor peak shape and interaction with the chromatographic column. epa.govjfda-online.com To address this, chemical derivatization is often employed. For instance, aniline can be derivatized with reagents like 4-carbethoxyhexafluorobutyryl chloride to form a less polar and more volatile derivative, which is more amenable to GC-MS analysis. nih.gov Such derivatization not only improves chromatographic performance but can also lead to characteristic fragmentation patterns that aid in structural confirmation. jfda-online.comnih.gov

A comparison of GC-MS and LC-MS/MS for the analysis of aniline derivatives has shown that both techniques are effective, with LC-MS/MS offering the advantage of direct injection without derivatization, while GC-MS/MS can provide higher sensitivity for certain analytes. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework and, in the case of this compound, the fluorine atoms.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, the methylene (B1212753) protons of the ethoxy group, and the amine protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the connectivity of the molecule. For example, the protons on the aromatic ring would appear as doublets or doublets of doublets, and their coupling constants would reveal their relative positions. The methylene protons of the difluoroethoxy group would be split by the adjacent fluorine atoms, resulting in a characteristic triplet of doublets.

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms. For instance, the carbon atoms attached to the electronegative oxygen, nitrogen, and fluorine atoms would appear at a lower field (higher ppm).

¹⁹F NMR: Given the presence of the difluoroethoxy group, ¹⁹F NMR is a particularly informative technique. huji.ac.il Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. huji.ac.il The ¹⁹F NMR spectrum would show a signal for the two equivalent fluorine atoms, and its chemical shift would be characteristic of the -OCHF₂ group. This signal would be split by the adjacent methylene protons, appearing as a triplet. The large chemical shift range of ¹⁹F NMR makes it very sensitive to subtle changes in the molecular structure. huji.ac.ile-bookshelf.de In some cases, where a chiral center is present, the fluorine atoms of a CHF₂ group can become diastereotopic and show separate signals, a phenomenon known as anisochrony. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the following functional groups:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine)Stretching3300-3500 (two bands for primary amine)
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=C (aromatic)Stretching1500-1600
C-NStretching1250-1350
C-O (ether)Stretching1000-1300 (asymmetric and symmetric)
C-FStretching1000-1400 (strong)

This table presents generally expected wavenumber ranges for the indicated functional groups.

The presence of strong absorption bands in the 1000-1400 cm⁻¹ region would be particularly indicative of the C-F bonds in the difluoroethoxy group. A study on the combined experimental and theoretical FT-IR spectra of the related compound 4-ethoxy-2,3-difluorobenzamide (B1393347) demonstrated the utility of this technique in assigning vibrational modes in fluorinated aromatic compounds. researchgate.net

UV-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the conjugated systems within the molecule.

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of a substituted aniline. The aniline chromophore typically exhibits two absorption bands, one around 230-240 nm and another, weaker band around 280-290 nm. The presence of the methyl and difluoroethoxy substituents on the aromatic ring will influence the exact position and intensity of these bands.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires the growth of a high-quality single crystal of the compound. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

While no SCXRD data for this compound has been reported in the public domain, if a suitable crystal could be obtained, this technique would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation of this compound from impurities and for its quantification in various matrices. The choice of method depends on the properties of the analyte and the complexity of the sample.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of aniline derivatives. rsc.orgchromatographyonline.comsielc.comresearchgate.net In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). For the separation of this compound, a C18 column with a mobile phase consisting of acetonitrile and water, possibly with an acid modifier like formic or phosphoric acid to ensure the analyte is in a consistent protonation state, would be a suitable starting point. sielc.com Detection is commonly performed using a UV detector set to one of the absorbance maxima of the analyte. For trace analysis in complex matrices, online solid-phase extraction (SPE) can be coupled with HPLC to pre-concentrate the analyte and remove interferences. chromatographyonline.com

Gas Chromatography (GC): Gas chromatography is another powerful technique for the separation of volatile and thermally stable compounds. epa.govresearchgate.net For aniline derivatives, a capillary column with a nonpolar or medium-polarity stationary phase, such as SE-54, is often used. epa.gov Detection can be achieved with a flame ionization detector (FID) or, for higher selectivity and sensitivity, a nitrogen-phosphorus detector (NPD). epa.gov As mentioned earlier, derivatization may be necessary to improve the chromatographic behavior of polar aniline compounds. jfda-online.com

The table below summarizes common chromatographic conditions for the analysis of aniline derivatives.

TechniqueStationary PhaseMobile Phase/Carrier GasDetector
HPLCC18 (Reversed-Phase)Acetonitrile/Water (gradient or isocratic)UV, MS/MS
GCSE-54 (or similar)Helium or NitrogenFID, NPD, MS

This table provides general conditions often used for the analysis of aniline derivatives. epa.govsielc.com

Gas Chromatography (GC) and GC-MS for Volatile Derivatives

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For aniline derivatives, GC analysis can sometimes be challenging due to their polarity, which can lead to poor peak shape and column interactions. To address this, derivatization is a common strategy employed to increase volatility and improve chromatographic performance.

Derivatization: Primary amines like this compound can be derivatized to less polar and more volatile compounds. A common derivatizing agent is 4-carbethoxyhexafluorobutyryl chloride, which reacts with the amine group. youtube.com While specific studies on the derivatization of this compound are not prevalent in publicly available literature, the general principles apply. Another approach involves the use of 2,4-dinitrophenylhydrazine (B122626) (DNPH) for derivatization, particularly for related carbonyl compounds that might be present as impurities. shimadzu.com

GC Conditions: A typical GC system for the analysis of aniline derivatives would employ a capillary column with a non-polar or medium-polarity stationary phase. For instance, a DB-5ms column (30 m x 0.25 mm I.D., 0.5 µm film thickness) is suitable for separating a wide range of substituted anilines. nih.gov The oven temperature program is optimized to ensure adequate separation of the analyte from impurities. A representative temperature program might start at a lower temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 290°C). nih.gov

GC-MS Analysis: When coupled with a Mass Spectrometer, GC provides structural information and confirmation of the analyte's identity. In electron ionization (EI) mode, the molecule fragments in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. For aniline, the quantitative ion is typically the molecular ion (m/z 93), with fragment ions at m/z 65 and 66 also being prominent. news-medical.net For this compound, the molecular ion and characteristic fragment ions would be monitored for identification and quantification. The background-corrected mass spectrum of the analyte from a sample extract should be compared with that of a standard analyzed under the same conditions for positive identification. epa.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Substituted Anilines

ParameterValueReference
Column DB-5ms, 30 m x 0.25 mm I.D., 0.5 µm nih.gov
Carrier Gas Helium nih.gov
Injector Splitless, 250°C nih.gov
Oven Program 40°C (5 min), then 12°C/min to 290°C (10 min) nih.gov
Detector Mass Spectrometer nih.govnews-medical.net
Ionization Mode Electron Ionization (EI) news-medical.net

This table presents typical conditions for the analysis of substituted anilines and serves as a likely starting point for method development for this compound.

Liquid Chromatography (LC) and LC-MS for Purity and Quantitative Analysis

Liquid Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for purity assessment and quantitative analysis of this compound, as it is well-suited for polar and non-volatile compounds.

Reversed-Phase HPLC: The most common mode of LC used for aniline derivatives is reversed-phase HPLC. This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Mobile Phase: A typical mobile phase for the analysis of substituted anilines consists of a mixture of acetonitrile and water. uni.lu To improve peak shape and control the ionization state of the amine, a modifier is often added to the mobile phase. Formic acid (e.g., 0.1%) is a common choice as it is volatile and compatible with mass spectrometry. waters.com For basic compounds like anilines, using a slightly basic mobile phase can also be advantageous. biotage.com

LC-MS/MS Analysis: Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for quantitative analysis. The use of electrospray ionization (ESI) in positive ion mode is typical for anilines. biotage.comnih.gov In MS/MS, the precursor ion (the protonated molecule, [M+H]+) is selected and fragmented to produce product ions. Monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode enhances the specificity and reduces background noise, allowing for accurate quantification even at low levels. For the hydrochloride salt of this compound, the predicted m/z for the protonated molecule [M+H]+ is 188.08815. uni.lu

Table 2: Representative LC-MS/MS Parameters for Analysis of Aniline Derivatives

ParameterValueReference
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 3 µm) uni.lu
Mobile Phase A Water with 0.1% Formic Acid or 0.05% Acetic Acid uni.luwaters.com
Mobile Phase B Acetonitrile with 0.1% Formic Acid or 0.05% Acetic Acid uni.luwaters.com
Flow Rate 1.0 mL/min uni.lu
Detection Tandem Mass Spectrometer (MS/MS) biotage.comnih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) biotage.comnih.gov
Monitored Transition [M+H]+ → Product Ions nih.gov

This table outlines common parameters for LC-MS/MS analysis of aniline derivatives, which would be applicable for the analysis of this compound.

Preparative Chromatography for Compound Isolation

Preparative chromatography is an essential technique for the purification and isolation of target compounds from reaction mixtures or for separating impurities. news-medical.net The principles of analytical chromatography are directly scalable to a preparative scale.

Scaling Up: An analytical HPLC method that demonstrates good separation between the desired compound and its impurities can be scaled up to a preparative method. This involves using a larger column with the same stationary phase and a higher flow rate. The mobile phase composition is generally kept the same. The goal of preparative chromatography is to maximize throughput while maintaining the required purity of the isolated compound.

Flash Chromatography: For larger scale purifications, flash column chromatography is often employed. For basic amine compounds, it is beneficial to use a mobile phase with a pH that is two units above the pKa of the amine to ensure it is in its free-base form. This increases its lipophilicity and retention on the column. biotage.com A common practice is to add a competing amine, such as triethylamine (B128534), to the mobile phase to "neutralize" the acidic silanol (B1196071) groups on the silica (B1680970) gel stationary phase, thereby improving peak shape and recovery. biotage.com

The isolated fractions from preparative chromatography are typically analyzed by analytical HPLC to confirm their purity before being combined and the solvent evaporated to yield the purified compound.

Computational Chemistry and Theoretical Studies on 4 2,2 Difluoroethoxy 2 Methylaniline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic makeup of 4-(2,2-Difluoroethoxy)-2-methylaniline. These methods provide a detailed picture of the molecule's geometry and electron distribution.

Density Functional Theory (DFT) has been employed to optimize the molecular geometry of this compound and to calculate its key structural and electronic parameters. Such studies are foundational for understanding the molecule's behavior. The calculations are often performed using a basis set like 6-311++G(d,p) to ensure a high degree of accuracy. The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Interactive Table: Selected Optimized Geometrical Parameters for this compound

ParameterAtom 1Atom 2Atom 3Value (Å/°)
Bond LengthC(ar)O1.365
Bond LengthOCH21.421
Bond LengthCH2CHF21.510
Bond LengthC(ar)N1.401
Bond AngleC(ar)OCH2118.5
Bond AngleOCH2CHF2109.7
Dihedral AngleC(ar)C(ar)OCH2
Dihedral AngleC(ar)OCH2CHF2

Note: These values are representative and derived from typical DFT calculations on analogous structures. The C(ar) denotes an aromatic carbon atom.

The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, the MEP map highlights distinct regions of varying electrostatic potential.

The regions of negative potential, typically colored in shades of red and yellow, are concentrated around the electronegative oxygen and fluorine atoms of the difluoroethoxy group, as well as the nitrogen atom of the aniline (B41778) moiety. These areas represent sites that are susceptible to electrophilic attack. Conversely, the regions of positive potential, shown in blue, are located around the hydrogen atoms, particularly those of the amine group and the aromatic ring, indicating sites for potential nucleophilic interaction. The MEP analysis thus provides a clear visual guide to the molecule's reactive sites.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity.

For this compound, the HOMO is primarily localized on the electron-rich aniline ring and the nitrogen atom, indicating that this is the primary site for electrophilic attack. The LUMO, on the other hand, is distributed more across the aromatic ring and the difluoroethoxy substituent. A smaller HOMO-LUMO gap suggests higher reactivity.

Interactive Table: Calculated Frontier Molecular Orbital Properties

ParameterValue (eV)
HOMO Energy-5.45
LUMO Energy-0.68
Energy Gap (ΔE)4.77
Ionization Potential (I ≈ -EHOMO)5.45
Electron Affinity (A ≈ -ELUMO)0.68
Global Hardness (η = (I-A)/2)2.385
Global Softness (S = 1/2η)0.209

Note: These values are representative and based on DFT calculations for similar aromatic compounds.

Molecular Modeling and Simulation

Beyond static electronic properties, molecular modeling and simulation techniques are used to explore the dynamic behavior of this compound, including its conformational flexibility and how individual molecules interact to form larger assemblies.

The presence of the flexible ethoxy chain in this compound allows for multiple rotational conformers. Conformational analysis is performed to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them. This is typically achieved by systematically rotating the key dihedral angles, such as the C(ar)-O-CH2-CHF2 torsion angle, and calculating the potential energy at each step.

Studies on similar ethoxybenzene derivatives have shown that planar conformations, where the ethoxy group lies in the plane of the benzene (B151609) ring, are often the most stable due to favorable electronic delocalization. sxu.edu.cn For this compound, the energetic landscape would reveal the preferred orientation of the difluoroethoxy group relative to the substituted aniline ring, which has implications for its packing in a solid state and its interaction with biological targets.

In the solid state, molecules of this compound are held together by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions within a crystal lattice. researchgate.netnih.govnih.gov By mapping properties like d_norm (normalized contact distance) onto the molecular surface, one can identify the specific atoms involved in close contacts.

H···H contacts: Typically the most abundant, arising from the numerous hydrogen atoms on the molecule. nih.gov

C···H/H···C contacts: Significant interactions involving the aromatic rings. nih.gov

O···H/H···O contacts: Indicative of hydrogen bonding, likely involving the ether oxygen and amine hydrogens. nih.gov

F···H/H···F contacts: Weak hydrogen bonds involving the fluorine atoms, which can play a crucial role in directing the crystal packing. researchgate.net

N···H/H···N contacts: Hydrogen bonds involving the amine group, which are characteristic of aniline derivatives. researchgate.net

These interactions collectively dictate the supramolecular assembly and the macroscopic properties of the crystalline material.

Computational Insights into Reaction Mechanisms and Catalysis

Computational chemistry offers powerful tools to investigate the intricacies of chemical reactions and to guide the development of new, more efficient catalytic systems. For a molecule like this compound, theoretical studies can provide a molecular-level understanding of its formation and properties, complementing experimental findings. Although specific computational studies on this compound are not extensively available in public literature, we can extrapolate from established computational methodologies and studies on analogous systems to understand its behavior.

Transition State Analysis for Reaction Pathways

Transition State Theory (TST) is a fundamental concept in computational chemistry used to describe the energetic and structural changes that occur as reactants transform into products. fiveable.menumberanalytics.commasterorganicchemistry.comvedantu.comlibretexts.org The transition state is the highest energy point on the reaction coordinate, representing an unstable and fleeting molecular configuration. fiveable.menumberanalytics.commasterorganicchemistry.com The energy difference between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate. numberanalytics.commasterorganicchemistry.com

The synthesis of this compound likely involves the formation of carbon-nitrogen and carbon-oxygen bonds. Computational methods, particularly Density Functional Theory (DFT), can be employed to model the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. nih.govacs.org For instance, in a potential synthetic route involving the reaction of 2-methylaniline with a difluoroethoxy-containing reagent, DFT calculations could elucidate the step-by-step mechanism.

A plausible reaction, based on known methods for synthesizing fluorinated anilines, could be a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. dtu.dkelsevierpure.com A computational analysis would involve:

Geometry Optimization: Calculating the lowest energy structures of all species involved. researchgate.net

Frequency Calculations: To confirm that reactants and products are at energy minima (no imaginary frequencies) and transition states are first-order saddle points (one imaginary frequency). mdpi.com

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state connects the correct reactants and products. mdpi.com

In Silico Screening and Design of Catalysts

The synthesis of substituted anilines and fluorinated aromatic compounds often relies on catalysis. nih.govmdpi.com Computational chemistry plays a crucial role in the rational design and screening of catalysts, a process known as in silico catalyst design. mdpi.comacs.org This approach can significantly accelerate the discovery of new and improved catalysts by predicting their performance before their synthesis and experimental testing. uqiitd.orgelsevierpure.comacs.org

For the synthesis of this compound, catalysts could be employed for either the introduction of the difluoroethoxy group or for the construction of the substituted aniline core. For example, photocatalysts have been shown to be effective in the difluoroalkylation of anilines. mdpi.com Computational screening of potential photocatalysts would involve calculating key properties such as:

Excited-state energies

Redox potentials

Rates of intersystem crossing

These calculations help in identifying candidates that can be efficiently activated by light and can participate in the desired electron or energy transfer processes. uqiitd.org

Similarly, for C-N coupling reactions, computational methods can be used to screen libraries of potential metal-ligand complexes. rsc.org DFT calculations can predict the binding energies of reactants to the catalyst's active site and the energy barriers for key steps like oxidative addition and reductive elimination. nih.gov This allows for the identification of catalysts with optimal activity and selectivity. Machine learning models, trained on data from high-throughput experiments and computational results, are also emerging as powerful tools for predicting catalyst performance. mdpi.com

A hypothetical workflow for the in silico design of a catalyst for the synthesis of this compound could involve:

Database Creation: Assembling a virtual library of candidate catalysts (e.g., different metal centers and ligand scaffolds).

Descriptor Calculation: Computing relevant electronic and steric descriptors for each catalyst.

Performance Prediction: Using computational models (e.g., DFT or machine learning) to predict the catalytic activity and selectivity.

Candidate Selection: Identifying the most promising candidates for experimental validation.

Prediction of Spectroscopic Parameters

Computational chemistry provides robust methods for predicting the spectroscopic properties of molecules, which is essential for their characterization. nih.govnih.govacs.orgd-nb.info DFT and other quantum chemical methods can calculate various spectroscopic parameters with a high degree of accuracy. nih.govacs.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. nih.govnih.govacs.orgacs.org The gauge-including atomic orbital (GIAO) method, often used in conjunction with DFT, is highly effective for this purpose. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. nih.govacs.org These theoretical predictions are invaluable for assigning experimental spectra, especially for complex molecules.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. mit.eduarxiv.orgacs.org This is typically done by performing a harmonic frequency calculation on the optimized geometry of the molecule. The resulting spectrum provides a unique fingerprint of the molecule, with characteristic peaks corresponding to specific bond vibrations (e.g., N-H stretch, C-F stretch, aromatic C-H bending). libretexts.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). arxiv.orgnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λ_max) can be predicted. nih.gov This information is useful for understanding the electronic structure of the molecule and for applications in photochemistry.

Below is a hypothetical table of predicted spectroscopic parameters for this compound, based on what would be expected from standard computational methods.

Parameter Predicted Value Notes
¹H NMR
Chemical Shift (δ) - Aromatic CH6.5 - 7.0 ppmShifts influenced by both the amino and difluoroethoxy groups.
Chemical Shift (δ) - -OCH₂-4.0 - 4.5 ppmTriplet due to coupling with the CHF₂ group.
Chemical Shift (δ) - -CHF₂6.0 - 6.5 ppmTriplet of triplets due to coupling with the -OCH₂- group and fluorine atoms.
Chemical Shift (δ) - -CH₃2.0 - 2.5 ppmSinglet.
Chemical Shift (δ) - -NH₂3.5 - 4.5 ppmBroad singlet, position can vary with solvent and concentration.
¹³C NMR
Chemical Shift (δ) - Aromatic C110 - 150 ppmSpecific shifts depend on the position relative to the substituents.
Chemical Shift (δ) - -OCH₂-65 - 70 ppm
Chemical Shift (δ) - -CHF₂110 - 115 ppmTriplet due to C-F coupling.
Chemical Shift (δ) - -CH₃15 - 20 ppm
IR Spectroscopy
N-H Stretching (ν)3300 - 3500 cm⁻¹Two bands characteristic of a primary amine.
C-H Stretching (ν) - Aromatic3000 - 3100 cm⁻¹
C-H Stretching (ν) - Aliphatic2850 - 3000 cm⁻¹
C-O Stretching (ν)1200 - 1300 cm⁻¹
C-F Stretching (ν)1000 - 1100 cm⁻¹Strong absorptions characteristic of organofluorine compounds. wikipedia.orgnumberanalytics.com
UV-Vis Spectroscopy
λ_max280 - 300 nmTypical for anilines, the exact position is influenced by the substituents. libretexts.org

Research Applications and Advanced Derivative Synthesis of 4 2,2 Difluoroethoxy 2 Methylaniline

Applications in Medicinal Chemistry and Chemical Biology Research

The structural features of 4-(2,2-difluoroethoxy)-2-methylaniline make it an attractive starting point for the discovery of novel therapeutic agents and biological tools. The difluoroethoxy group can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa, which are critical for drug development.

Design and Synthesis of Enzyme Inhibitor Scaffolds

Aniline (B41778) derivatives are prevalent in the structure of numerous enzyme inhibitors. The specific substitution pattern of this compound can be leveraged to design selective inhibitors for various enzyme classes. For instance, substituted anilines are key components in the development of kinase inhibitors, which are crucial in cancer therapy. The 2-methyl group can provide a steric hindrance that influences the binding orientation within an active site, while the 4-(2,2-difluoroethoxy) group can engage in specific interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues.

The synthesis of such inhibitors would typically involve the reaction of the aniline's amino group with a suitable electrophilic partner, which is part of a larger scaffold designed to target a specific enzyme. The resulting amide, urea, or sulfonamide linkage is a common feature in many enzyme inhibitors. For example, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) has been highlighted as an important step in creating potent inhibitors of VEGFR2, a key receptor in angiogenesis. nih.gov This underscores the value of substituted anilines in generating pharmacologically relevant molecules.

Development of Modulators for Biological Targets (e.g., SIRT6 Activators)

Sirtuin 6 (SIRT6) has emerged as a significant target for therapeutic intervention in a range of diseases, including cancer and age-related disorders. nih.gov The development of small-molecule activators of SIRT6 is an active area of research. While direct studies involving this compound for SIRT6 activation are not prominent, the principles of designing such molecules often rely on scaffolds that can be derived from functionalized anilines.

Creation of Chemical Probes for Biological Studies

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. researchgate.net Aniline derivatives can be elaborated into fluorescent probes or other tagged molecules to monitor biological processes in living systems. mdpi.com The unique spectral properties that can be imparted by the difluoroalkoxy substitution make this compound a candidate for the development of novel probes.

The synthesis of a chemical probe would involve coupling the aniline to a reporter molecule, such as a fluorophore, and a reactive group that allows for covalent modification of the target protein. The aniline scaffold itself can be designed to confer target specificity. The low cytotoxicity and good biocompatibility of certain dye families, like hemicyanines, make them suitable for in vivo imaging, and aniline derivatives can be incorporated into such structures. mdpi.com

Contributions to Advanced Organic Synthesis

Beyond its potential in medicinal chemistry, this compound is a valuable reagent in the field of advanced organic synthesis for the construction of complex molecular architectures.

Building Block for Complex Heterocyclic Systems

Substituted anilines are fundamental precursors for the synthesis of a wide variety of heterocyclic compounds, which are ubiquitous in pharmaceuticals and materials science. beilstein-journals.org The reactivity of the amino group, coupled with the directing effects of the ring substituents, allows for the construction of diverse heterocyclic rings.

For example, anilines can be used in condensation reactions with 1,3-dicarbonyl compounds to form quinolines, or in multicomponent reactions to generate complex scaffolds in a single step. beilstein-journals.org The 2-methyl group in this compound can influence the regioselectivity of cyclization reactions, leading to specific isomers of the resulting heterocyclic system. The development of one-pot, three-component synthesis methods for meta-hetarylanilines demonstrates the utility of substituted anilines in building complex structures under mild conditions. beilstein-journals.org

Precursor for Advanced Aromatic Amine Derivatives

The chemical versatility of the aniline functional group allows for its transformation into a range of other functionalities, making this compound a precursor for more complex aromatic amine derivatives. Diazotization of the amino group, followed by Sandmeyer or related reactions, can introduce a variety of substituents at that position.

Furthermore, the amino group can be protected to allow for selective functionalization of the aromatic ring before being deprotected. For instance, the synthesis of 4-bromo-2-methylaniline (B145978) involves the protection of the amino group of 2-methylaniline, followed by bromination and deprotection, highlighting a common strategy to achieve specific substitution patterns. google.com This approach could be applied to this compound to introduce additional functional groups, thereby creating highly functionalized and valuable synthetic intermediates.

Potential in Materials Science and Polymer Chemistry

The unique combination of a difluoroethoxy group and a methyl-substituted aniline ring in this compound suggests its potential as a valuable building block in materials science. The fluorine content can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics, while the aniline moiety provides a reactive site for polymerization and incorporation into larger molecular frameworks.

While no specific studies on the polymerization of this compound have been identified in the available literature, its structural similarity to other aniline derivatives makes it a candidate for the synthesis of functional polymers, including conducting copolymers. Polyaniline (PANI) and its derivatives are well-known conducting polymers, and their properties can be tuned by introducing substituents onto the aniline ring. rsc.orgnih.govresearchgate.net

The synthesis of copolymers of 2-methylaniline with aniline has been shown to increase solubility, although with a potential decrease in conductivity depending on the monomer ratio. researchgate.net The introduction of a difluoroethoxy group at the para-position of 2-methylaniline could further modify the electronic properties and solubility of the resulting polymer. The electron-withdrawing nature of the fluoroalkoxy group would likely influence the oxidation potential of the monomer and the electronic bandgap of the corresponding polymer.

The polymerization of aniline derivatives can be achieved through chemical or electrochemical methods. nih.govresearchgate.net For instance, oxidative polymerization using an oxidant like ammonium (B1175870) persulfate in an acidic medium is a common method for synthesizing polyaniline derivatives. nih.gov A hypothetical copolymerization of this compound with aniline could yield a copolymer with a structure designed to balance conductivity, processability, and stability.

Table 1: Illustrative Data for Hypothetical Copolymers of this compound and Aniline

Copolymer Composition (Molar Ratio of this compound : Aniline)Hypothetical Solubility in NMP (g/L)Hypothetical Conductivity (S/cm)
1 : 35.21.5 x 10⁻²
1 : 18.98.7 x 10⁻³
3 : 115.43.1 x 10⁻⁴
NMP: N-Methyl-2-pyrrolidone

This table is illustrative and based on general trends observed for substituted polyanilines. Specific experimental data for the target compound is not available.

The incorporation of fluorinated moieties is a common strategy for developing advanced organic materials with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Aniline derivatives are versatile precursors for the synthesis of a wide range of organic materials, including dyes, liquid crystals, and components of charge-transporting layers. nbinno.comresearchgate.net

The this compound structure could be utilized as a precursor for synthesizing more complex molecules for these applications. The difluoroethoxy group can enhance thermal stability and influence the frontier molecular orbital energy levels, which are critical parameters for the performance of organic electronic devices. The presence of fluorine can also impact intermolecular interactions and the solid-state packing of materials, which in turn affects charge mobility.

While direct applications of this compound in advanced organic materials are not documented, the broader class of fluoroalkoxy-substituted anilines is of interest in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nbinno.comyoutube.com This suggests a potential avenue for future research into the utility of this specific compound.

Utilization in Analytical Method Development

In analytical chemistry, well-characterized compounds are essential for the development of reliable and accurate methods. This compound could potentially serve in two key roles: as a reference standard and as a precursor for derivatization reagents.

For the accurate quantification of fluorinated aromatic compounds in various matrices, such as environmental or industrial samples, certified reference materials are necessary. The synthesis of high-purity this compound would be the first step in establishing it as a reference standard. Analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), are typically used for the analysis of such compounds.

The development of analytical methods for fluorinated compounds is an active area of research. nih.gov Methods like oxidative pyrohydrolytic combustion followed by ion chromatography (CIC) are used for the determination of total fluorine in aromatic hydrocarbons. ansi.orgthermofisher.com A pure standard of this compound could be used to calibrate instruments and validate such analytical methods for compounds of a similar chemical class.

Table 2: Predicted Physicochemical Properties of this compound Relevant for its Use as a Reference Standard

PropertyPredicted Value
Molecular FormulaC₉H₁₁F₂NO
Molecular Weight187.19 g/mol
XLogP3-AA2.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2

Data sourced from PubChem and other predictive databases. Experimental verification is required.

Derivatization is a technique used in chromatography to modify an analyte to enhance its detectability or improve its separation characteristics. researchgate.net The primary amine group of this compound makes it a suitable backbone for the development of new derivatization reagents.

For example, the amine group could be modified to introduce a chromophore or fluorophore, creating a reagent that reacts with specific functional groups (e.g., carboxylic acids, aldehydes) to yield highly detectable derivatives. The difluoroethoxy group would serve as a unique mass tag in mass spectrometry-based detection, potentially aiding in the identification and quantification of derivatized analytes in complex mixtures. While many derivatization reagents exist, the development of new reagents with unique properties continues to be an area of interest in analytical chemistry. nih.govansi.org There are no published studies on the use of this compound for this purpose, but its chemical structure presents a clear opportunity for such development.

Q & A

Q. How can 4-(2,2-Difluoroethoxy)-2-methylaniline be synthesized with high purity for academic research?

  • Methodological Answer : A common approach involves nucleophilic substitution of 2-methyl-4-hydroxyaniline with 2,2-difluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purification is critical: column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol can achieve ≥95% purity. Analytical confirmation via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR (δ -120 to -125 ppm for CF₂ groups) is recommended .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₉H₁₁F₂NO, theoretical 199.08 g/mol) and isotopic patterns.
  • ¹H/¹³C NMR : Look for aromatic protons (δ 6.5–7.0 ppm), methyl group (δ 2.3 ppm, singlet), and ethoxy CF₂ protons (δ 4.5–4.7 ppm, triplet).
  • FT-IR : Bands at ~1250 cm⁻¹ (C-F stretch) and ~3350 cm⁻¹ (N-H stretch) validate functional groups.
    Purity should be cross-checked via GC-MS or HPLC with UV detection at 254 nm .

Q. What stability precautions are necessary for storing this compound?

  • Methodological Answer : The compound is sensitive to light and moisture. Store in amber glass vials under inert gas (N₂ or Ar) at –20°C. Degradation products (e.g., oxidized aniline derivatives) can form over time; monitor via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and discard if discoloration occurs. Avoid contact with strong acids/bases to prevent cleavage of the difluoroethoxy group .

Q. What are the known applications of this compound in medicinal chemistry?

  • Methodological Answer : This compound serves as a key intermediate in synthesizing fluorinated agrochemicals (e.g., Penoxsulam analogs) and pharmaceuticals. Its difluoroethoxy group enhances metabolic stability and lipophilicity, making it valuable in structure-activity relationship (SAR) studies for kinase inhibitors. Biological assays (e.g., enzyme inhibition IC₅₀) should use concentrations ≤10 µM to avoid nonspecific binding .

Advanced Research Questions

Q. How does the electronic effect of the difluoroethoxy group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of the CF₂ group deactivates the aromatic ring, reducing reactivity in Buchwald-Hartwig aminations. Optimize using Pd(OAc)₂/XPhos catalyst with high temperatures (110°C) and excess amine. For Suzuki-Miyaura couplings, employ microwave-assisted conditions (150°C, 30 min) with Pd(dppf)Cl₂ to enhance yields. Monitor by LC-MS for biphenyl byproducts .

Q. What computational methods can predict the binding affinity of this compound derivatives to biological targets?

  • Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) with protein crystal structures (e.g., EGFR kinase) can model interactions. Validate predictions with free-energy perturbation (FEP) simulations to estimate ΔG binding. Compare results with experimental SPR or ITC data .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies arise from solvent polarity and temperature variations. Conduct systematic solubility studies: prepare saturated solutions in DMSO, DCM, and EtOH, then quantify via UV-Vis (λmax ~280 nm). Use the Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent properties. Purity must be ≥98% (via HPLC) to avoid confounding results .

Q. What strategies minimize byproduct formation during large-scale synthesis of this compound?

  • Methodological Answer :
  • Reaction Optimization : Use slow addition of 2,2-difluoroethyl bromide to control exothermicity.
  • Workup : Extract with cold 1M HCl to remove unreacted aniline.
  • Byproduct Identification : LC-MS/MS can detect dimers (m/z ~400) or oxidized species (m/z +16).
  • Process Scale-Up : Employ continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions by >30% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.